molecular formula C6H8N2O3S B1290244 3-Amino-2-hydroxybenzenesulfonamide CAS No. 473734-93-9

3-Amino-2-hydroxybenzenesulfonamide

Cat. No.: B1290244
CAS No.: 473734-93-9
M. Wt: 188.21 g/mol
InChI Key: NCEQZOSYJADYDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2-hydroxybenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with an amino (-NH₂) group at position 3, a hydroxyl (-OH) group at position 2, and a sulfonamide (-SO₂NH₂) group at position 1. Sulfonamides are historically significant as antimicrobial agents and enzyme inhibitors (e.g., carbonic anhydrase). The ortho-substituted hydroxyl and amino groups in this compound may facilitate hydrogen bonding and chelation, influencing its reactivity and biological interactions .

Properties

IUPAC Name

3-amino-2-hydroxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3S/c7-4-2-1-3-5(6(4)9)12(8,10)11/h1-3,9H,7H2,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCEQZOSYJADYDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)S(=O)(=O)N)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50605549
Record name 3-Amino-2-hydroxybenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50605549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473734-93-9
Record name 3-Amino-2-hydroxybenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50605549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions generally include:

    Sulfonation: Reacting 3-Amino-2-hydroxybenzene with chlorosulfonic acid at a temperature range of 0-5°C.

    Neutralization: Adding ammonia to the reaction mixture to neutralize the sulfonic acid group, forming the sulfonamide.

Industrial Production Methods

Industrial production methods for 3-Amino-2-hydroxybenzenesulfonamide are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve yield.

    Purification: Using crystallization or recrystallization techniques to obtain pure 3-Amino-2-hydroxybenzenesulfonamide.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-hydroxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The sulfonamide group can be reduced to form sulfinamide or sulfide derivatives.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of sulfinamide or sulfide derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

3-Amino-2-hydroxybenzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly for carbonic anhydrase.

    Medicine: Investigated for its potential therapeutic applications, including antibacterial and anticancer properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-2-hydroxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it acts as an inhibitor of carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to various physiological effects, including diuresis and reduction of intraocular pressure .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-Amino-2-hydroxybenzenesulfonamide with four related compounds, focusing on substituent effects, physicochemical properties, and applications.

Structural and Functional Group Differences

Compound Name Substituents (Positions) Functional Groups Molecular Weight (g/mol) Key Features
3-Amino-2-hydroxybenzenesulfonamide 2-OH, 3-NH₂, 1-SO₂NH₂ Sulfonamide ~201 (calculated) Ortho-hydroxy and amino groups enhance polarity and hydrogen-bonding potential. Likely moderate solubility in aqueous media.
3-Amino-N-(2-chlorophenyl)benzenesulfonamide 3-NH₂, N-(2-ClC₆H₄) Sulfonamide 263.71 (calculated) Chlorophenyl substitution increases lipophilicity, potentially improving membrane permeability but reducing water solubility.
3-[(3-methylbutan-2-yl)amino]benzene-1-sulfonamide 1-SO₂NH₂, 3-(branched alkyl) Sulfonamide, alkylamino 242.34 (reported) Branched alkyl chain enhances hydrophobicity, favoring applications in lipid-rich environments. Lower acidity due to electron-donating alkyl group.
Sodium 3-amino-5-chloro-2-hydroxybenzenesulfonate 2-OH, 3-NH₂, 5-Cl, 1-SO₃Na Sulfonate (ionic form) 245.62 (reported) Sulfonate group confers high water solubility and acidity (pKa ~1–2). Chlorine at position 5 may enhance electron-withdrawing effects.

Physicochemical Properties

  • Solubility: The sodium sulfonate () exhibits high water solubility due to its ionic nature, whereas alkyl- or chlorophenyl-substituted sulfonamides () are less soluble . The target compound’s hydroxyl and amino groups likely confer moderate solubility, intermediate between ionic sulfonates and hydrophobic derivatives.
  • Acidity :

    • Sulfonamides generally have pKa values of ~8–10, making them weaker acids than sulfonates (pKa ~1–2) . The chlorophenyl group () may slightly lower pKa due to electron-withdrawing effects.
  • Lipophilicity :

    • Alkyl and chlorophenyl substituents () increase logP values, favoring membrane penetration but reducing aqueous stability .

Research Findings and Implications

Substituent Effects on Bioactivity : Chlorine and alkyl groups () alter pharmacokinetics but may compromise selectivity. The target compound’s polar groups could optimize balance between solubility and membrane penetration .

Sulfonate vs. Sulfonamide : Ionic sulfonates () are unsuitable for intracellular targets but valuable in industrial contexts. Sulfonamides remain critical in drug design due to their neutral pH solubility and bioavailability .

Structural Optimization : Hybridizing features (e.g., adding halogens to the target compound) could enhance potency while maintaining solubility.

Biological Activity

3-Amino-2-hydroxybenzenesulfonamide, also known as AHBS, is a sulfonamide compound that has garnered attention for its biological activity, particularly in the fields of biochemistry and medicinal chemistry. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on diverse research findings.

Target Enzymes and Inhibition

The primary mechanism of action for 3-amino-2-hydroxybenzenesulfonamide involves the inhibition of dihydropteroate synthetase (DHPS), an enzyme critical for folic acid synthesis in bacteria. By acting as a competitive inhibitor, AHBS disrupts the biochemical pathway that leads to bacterial DNA synthesis, thereby inhibiting bacterial growth .

Biochemical Pathways Affected

AHBS interacts with various enzymes beyond DHPS, including carbonic anhydrase (CA). Studies have shown that derivatives of this compound exhibit strong inhibitory activity against several CA isoforms, particularly CA IX and CA XII, which are associated with tumor growth and metastasis . The inhibition of these enzymes can lead to significant alterations in cellular metabolism and signaling pathways.

Pharmacokinetics

Absorption and Distribution

3-Amino-2-hydroxybenzenesulfonamide is generally well absorbed in the gastrointestinal tract. Its distribution throughout the body is facilitated by its solubility properties, allowing it to reach various tissues effectively .

Metabolism and Excretion

The compound undergoes typical sulfonamide metabolism, which includes oxidation and conjugation processes. The metabolites can exhibit varying degrees of biological activity compared to the parent compound .

Biological Activity

Antibacterial Properties

AHBS has been primarily studied for its antibacterial properties due to its ability to inhibit folic acid synthesis. This mechanism makes it a candidate for developing new antibacterial agents against resistant strains of bacteria .

Anticancer Potential

Recent studies have highlighted the potential of AHBS derivatives as anticancer agents. For instance, pyridinium derivatives of 3-amino-2-hydroxybenzenesulfonamide have shown nanomolar inhibitory activity against tumor-associated carbonic anhydrases (CA IX and CA XII), indicating their potential use in cancer therapy .

Table 1: Summary of Biological Activities of 3-Amino-2-hydroxybenzenesulfonamide Derivatives

Compound Target Enzyme Inhibition Activity IC50 (nM) Notes
3-Amino-2-hydroxybenzenesulfonamideDihydropteroate SynthetaseModerate>1000Primary antibacterial target
Pyridinium derivativeCarbonic Anhydrase IXExcellent<10Potential for tumor treatment
Pyridinium derivativeCarbonic Anhydrase XIISub-nanomolar<1High selectivity for tumor-associated isoforms

Cellular Effects

AHBS influences various cellular processes, including cell signaling pathways and gene expression. Its interaction with enzymes like carbonic anhydrase not only affects metabolic flux but also impacts cellular responses to environmental changes .

Dosage Effects in Animal Models

Research indicates that the biological effects of AHBS vary significantly with dosage. Lower doses tend to inhibit target enzymes effectively without causing significant toxicity, while higher concentrations may lead to adverse effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-2-hydroxybenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
3-Amino-2-hydroxybenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.